molecular formula C6H9NOS B8528929 (4-Amino-5-methylthiophen-3-yl)methanol

(4-Amino-5-methylthiophen-3-yl)methanol

Cat. No.: B8528929
M. Wt: 143.21 g/mol
InChI Key: QDZQZWAZIVNFFE-UHFFFAOYSA-N
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Description

(4-Amino-5-methylthiophen-3-yl)methanol is a heterocyclic compound containing a thiophene ring substituted with an amino group, a methyl group, and a hydroxymethyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (4-Amino-5-methylthiophen-3-yl)methanol, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction is particularly favored for its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-methylthiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Amino-5-methylthiophen-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-5-methylthiophen-3-yl)methanol involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, thiophene derivatives are known to inhibit certain enzymes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

(4-Amino-5-methylthiophen-3-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(4-amino-5-methylthiophen-3-yl)methanol

InChI

InChI=1S/C6H9NOS/c1-4-6(7)5(2-8)3-9-4/h3,8H,2,7H2,1H3

InChI Key

QDZQZWAZIVNFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

m.p. 70°-71° C. by the reduction of methyl 2-methyl-3-aminothiophene-4-carboxylate with lithium aluminum hydride in diethyl ether.
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